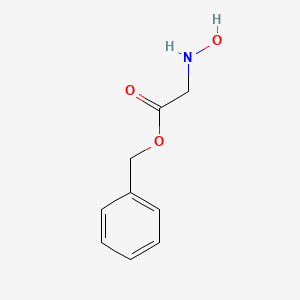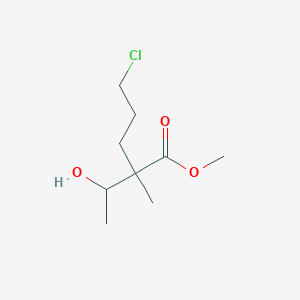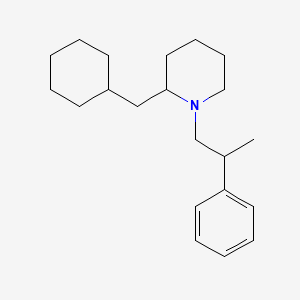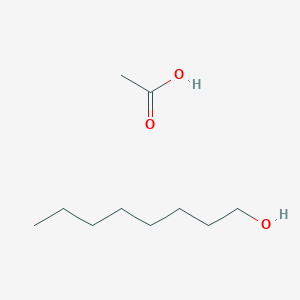![molecular formula C8H11N5O2 B14607628 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester CAS No. 59772-83-7](/img/structure/B14607628.png)
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, nitriles can be treated with sodium azide and triethylammonium chloride in nitrobenzene using a microwave reactor . This method is advantageous due to its efficiency and ability to produce high yields even with sterically hindered substrates.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Applications De Recherche Scientifique
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and bioavailability of pharmaceutical agents.
Material Science: Due to its unique structure, the compound is explored for use in the development of advanced materials, including explosives and rocket fuels.
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions, which are useful in catalysis and material science.
Mécanisme D'action
The mechanism by which 1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester exerts its effects involves its ability to mimic carboxylic acids. The tetrazole ring can act as a bioisostere, replacing carboxylic acid groups in biological systems. This substitution can enhance the compound’s stability and resistance to metabolic degradation . The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole-5-carboxylic acid ethyl ester: This compound is similar in structure but lacks the pyrazole ring, making it less versatile in certain applications.
5-Substituted 1H-tetrazoles: These compounds are commonly used as carboxylic acid surrogates in medicinal chemistry.
Uniqueness
1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester is unique due to its fused ring structure, which combines the properties of both pyrazole and tetrazole rings. This dual functionality allows for a broader range of applications and enhances its stability and reactivity compared to simpler tetrazole derivatives.
Propriétés
Numéro CAS |
59772-83-7 |
|---|---|
Formule moléculaire |
C8H11N5O2 |
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
ethyl 1,6-dimethylpyrazolo[5,1-e]tetrazole-7-carboxylate |
InChI |
InChI=1S/C8H11N5O2/c1-4-15-8(14)6-5(2)9-13-7(6)12(3)10-11-13/h4H2,1-3H3 |
Clé InChI |
KDZLRPHNADHVJF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2N(N=NN2N=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)

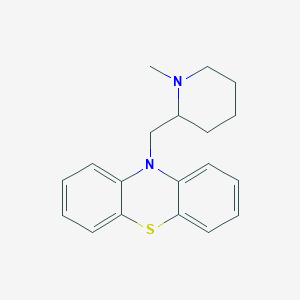

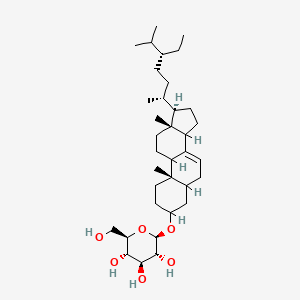
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)

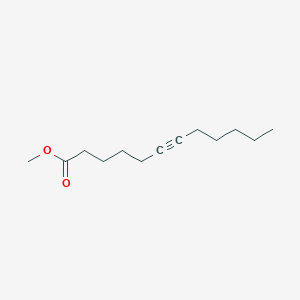
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
